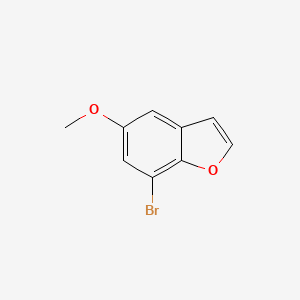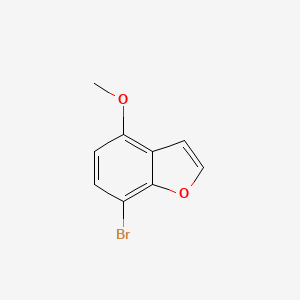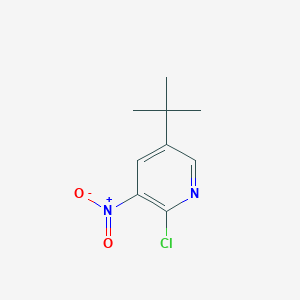
3-(4-((tert-ブトキシカルボニルアミノ)メチル)フェニル)プロパン酸
説明
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under acidic conditions.
科学的研究の応用
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
生化学分析
Biochemical Properties
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s tert-butoxycarbonyl group is known for its protective properties, which can be utilized in peptide synthesis and other biochemical processes . The interactions between 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid and enzymes often involve the formation of stable complexes, which can modulate enzyme activity and specificity.
Cellular Effects
The effects of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s tert-butoxycarbonyl group can be cleaved under certain conditions, releasing the active form of the molecule . This cleavage can result in changes in gene expression and other cellular processes. The binding interactions of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid with enzymes and proteins are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its breakdown . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid can influence its biochemical activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is an important aspect of its biochemical function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Alkylation: The Boc-protected amine is then alkylated with a suitable alkylating agent, such as a halogenated propanoic acid derivative, to introduce the propanoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved efficiency compared to batch processes .
化学反応の分析
Types of Reactions
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The major products depend on the specific alkylating agent used.
Oxidation: The major products are oxidized derivatives of the original compound.
作用機序
The mechanism of action of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, such as enzyme catalysis and protein synthesis .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenylalanine backbone.
N-(tert-Butoxycarbonyl)-4-bromoaniline: Contains a bromine substituent on the aromatic ring.
N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: Features a nitrile group instead of a propanoic acid moiety.
Uniqueness
3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is unique due to its specific combination of a Boc-protected amine and a propanoic acid moiety. This combination allows for selective reactions and deprotection, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUMJMFHSOBLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624343 | |
| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132691-45-3 | |
| Record name | 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132691-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















